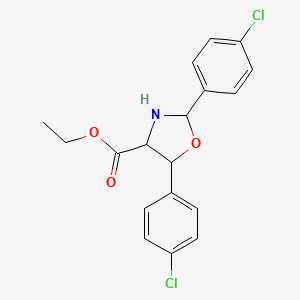
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate is a chemical compound with the following structural formula:
CH3CH2NCOCH2C(C6H4Cl)2O
It belongs to the class of oxazolidine derivatives and contains two 4-chlorophenyl groups attached to an oxazolidine ring. This compound has interesting properties and applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate involves the reaction of ethyl chloroformate with 4-chloroaniline to form the corresponding carbamate. Subsequent cyclization of the carbamate with ethylenediamine leads to the formation of the oxazolidine ring. The esterification of the oxazolidine with ethanol yields the final product.
Reaction Conditions:- Ethyl chloroformate reacts with 4-chloroaniline in the presence of a base (such as triethylamine) to form the carbamate intermediate.
- Cyclization occurs by heating the carbamate with ethylenediamine.
- Esterification with ethanol is typically carried out using acid catalysis.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. Optimization of reaction conditions, purification steps, and safety considerations are essential for large-scale production.
Chemical Reactions Analysis
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Ring Opening: The oxazolidine ring can be opened under specific conditions.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its structural features. Researchers explore its potential as an antiviral, antibacterial, or antitumor agent.
Polymer Chemistry: The oxazolidine ring can participate in polymerization reactions, leading to novel materials.
Pesticide Development: The compound’s chlorophenyl groups make it relevant for designing agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly through binding to specific receptors or enzymes.
Comparison with Similar Compounds
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate shares structural similarities with other oxazolidine derivatives, but its unique combination of functional groups distinguishes it. Similar compounds include other oxazolidines and related heterocycles.
Properties
CAS No. |
109918-43-6 |
|---|---|
Molecular Formula |
C18H17Cl2NO3 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-23-18(22)15-16(11-3-7-13(19)8-4-11)24-17(21-15)12-5-9-14(20)10-6-12/h3-10,15-17,21H,2H2,1H3 |
InChI Key |
VIEHLGUOVVRWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OC(N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















